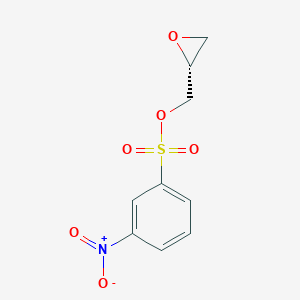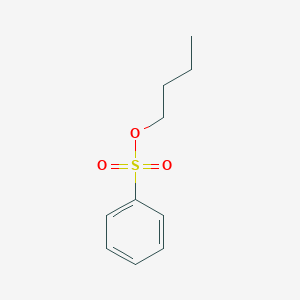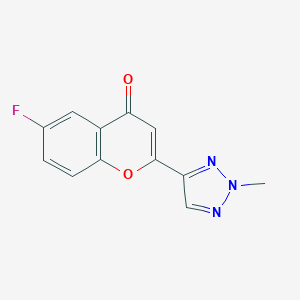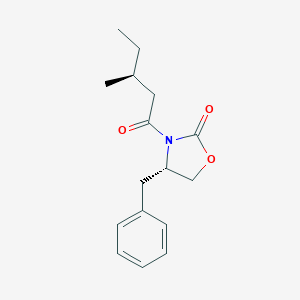
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, also known as PZA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PZA is a member of the oxazolidinone family of compounds and has shown promise in the treatment of various diseases, including tuberculosis and cancer.
科学的研究の応用
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has shown promise in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have a bactericidal effect on M. tuberculosis, making it a potential candidate for the development of new tuberculosis drugs. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has also been studied for its potential anticancer properties. Studies have shown that (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
作用機序
The exact mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is not fully understood. However, it is believed that (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is activated by the enzyme pyrazinamidase, which is produced by M. tuberculosis. Once activated, (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one disrupts the membrane potential of M. tuberculosis, leading to cell death. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has also been shown to inhibit the synthesis of DNA and RNA, which may contribute to its bactericidal effect.
生化学的および生理学的効果
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have low toxicity in animal studies, making it a potentially safe drug for human use. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is metabolized in the liver and excreted in the urine. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have a half-life of approximately 2 hours in humans.
実験室実験の利点と制限
One advantage of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is its low toxicity, making it a potentially safe drug for use in animal studies. However, one limitation of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research on (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one. One direction is the development of new tuberculosis drugs based on the structure of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one. Another direction is the investigation of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one as a potential cancer therapy. Additionally, the mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is not fully understood, and further research is needed to elucidate its exact mode of action.
合成法
The synthesis of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves the reaction of benzylamine with 3-methylpentanoyl chloride to form the corresponding amide. The amide is then cyclized with sodium hydride and methyl iodide to form the oxazolidinone ring. The resulting compound is (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, also known as (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one.
特性
IUPAC Name |
(4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPQMGISZMVOQ-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

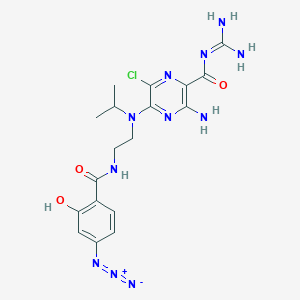
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
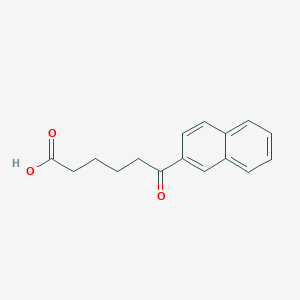
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
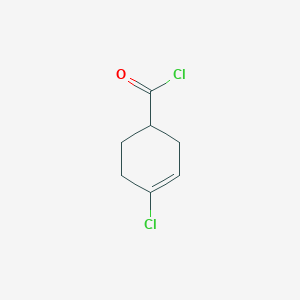
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
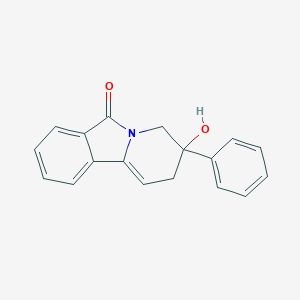
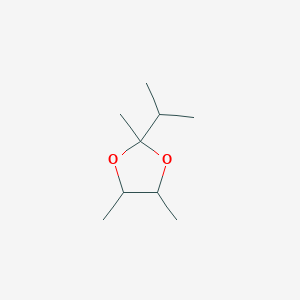
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
